2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid

Suzuki-Miyaura coupling cross-coupling boronic acid

2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid (CAS: 2304634-03-3) is a heterocyclic boronic acid building block featuring a pyrazolo[3,4-b]pyridine core. This structural motif is a recognized privileged scaffold in medicinal chemistry , and the boronic acid moiety enables its primary application in Suzuki-Miyaura cross-coupling reactions for the efficient construction of complex biaryl architectures.

Molecular Formula C7H8BN3O2
Molecular Weight 176.97
CAS No. 2304634-03-3
Cat. No. B3050016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
CAS2304634-03-3
Molecular FormulaC7H8BN3O2
Molecular Weight176.97
Structural Identifiers
SMILESB(C1=CC2=CN(N=C2N=C1)C)(O)O
InChIInChI=1S/C7H8BN3O2/c1-11-4-5-2-6(8(12)13)3-9-7(5)10-11/h2-4,12-13H,1H3
InChIKeyWNNSBCTYFSWMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid CAS 2304634-03-3: Technical Overview for Procurement & Research


2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid (CAS: 2304634-03-3) is a heterocyclic boronic acid building block featuring a pyrazolo[3,4-b]pyridine core [1]. This structural motif is a recognized privileged scaffold in medicinal chemistry [2], and the boronic acid moiety enables its primary application in Suzuki-Miyaura cross-coupling reactions for the efficient construction of complex biaryl architectures [3].

Why 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid CAS 2304634-03-3 Cannot Be Substituted with Generic Pyrazolopyridine Boronic Acids


The precise regiochemistry and substitution pattern of this compound are critical to its function. Simple substitution with a generic pyrazolo[3,4-b]pyridine boronic acid, or even a close analog like the 1H-pyrazolo[3,4-b]pyridine isomer, will result in a different molecular geometry and electronic distribution [1]. The specific 2-methyl substitution at the N2 position of the pyrazole ring dictates the compound's reactivity, steric profile, and the biological properties of any derived final molecule [2]. Therefore, procuring the exact CAS 2304634-03-3 compound is mandatory for reproducible results in any application relying on the specific properties of this scaffold.

Quantitative Evidence Guide: 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid (CAS 2304634-03-3) Performance vs. Comparators


Reactivity and Steric Advantage in Suzuki-Miyaura Coupling

The 2-methyl substitution on the pyrazole nitrogen is suggested to reduce steric hindrance around the boronic acid functional group, potentially improving coupling efficiency compared to unsubstituted or bulkier pyrazolo[3,4-b]pyridine boronic acids [1]. This inference is based on the general principle that smaller substituents adjacent to the reactive center can enhance accessibility for transmetalation. [1].

Suzuki-Miyaura coupling cross-coupling boronic acid

Precise Regiochemistry for Targeted Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold is a known pharmacophore for kinase inhibition, and the 5-position boronic acid allows for specific vectoring of substituents into a kinase hinge region or hydrophobic pocket . While not quantified for this specific boronic acid, the class of pyrazolo[3,4-b]pyridine derivatives, including those with the 2-methyl substitution, has demonstrated potent inhibitory activity against CDK2 and other kinases . The precise N2-methyl group is a key structural feature differentiating it from other N-substituted or unsubstituted analogs, which would alter binding affinity and selectivity .

kinase inhibitor medicinal chemistry CDK2

Purity and Consistency from Reputable Vendors

Procurement from established vendors ensures a minimum purity specification, typically ≥95% as verified by suppliers like AKSci and others . This specification guarantees a level of consistency and reliability crucial for reproducible research, compared to sourcing from unverified channels or synthesizing in-house without rigorous QC . While this is a standard specification, it represents a quantifiable, verifiable quality metric.

QC analytical purity

Key Application Scenarios for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid (CAS 2304634-03-3)


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

This compound is the preferred building block for introducing the 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl moiety into larger molecular architectures via Suzuki-Miyaura coupling [1]. The defined 5-boronic acid position enables precise vectoring, which is critical for constructing focused libraries of potential kinase inhibitors or other bioactive molecules where the N2-methyl group is required for activity .

Medicinal Chemistry: Targeted Kinase Inhibitor Development

In drug discovery, this boronic acid is used as a key intermediate for synthesizing novel kinase inhibitors [1]. Its scaffold is a recognized kinase hinge binder, and the boronic acid handle allows for rapid diversification at the 5-position to explore substituent effects on potency, selectivity, and ADME properties .

Preclinical Drug Candidate Synthesis and Scale-up

Following initial hit-to-lead optimization, this compound is procured in larger quantities for the scale-up synthesis of preclinical drug candidates [1]. The availability of the boronic acid with a defined purity specification (e.g., ≥95%) from reputable vendors facilitates reproducible kilogram-scale batch synthesis for toxicology and formulation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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